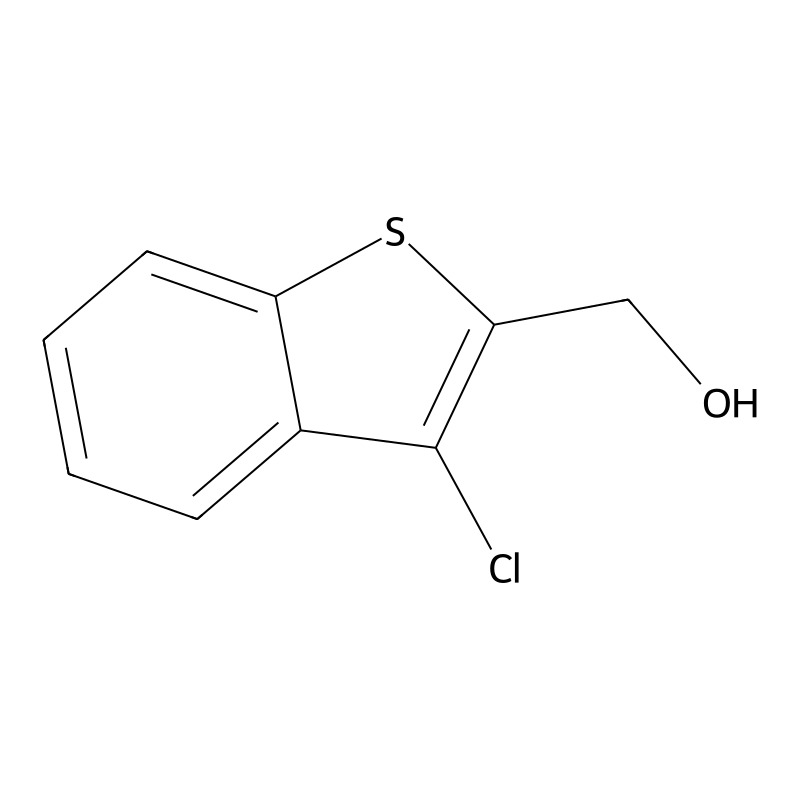

(3-Chloro-1-benzothien-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Medicinal Chemistry

The presence of the benzothiophene moiety in (3-Chloro-1-benzothien-2-yl)methanol suggests potential for further investigation in medicinal chemistry. Benzothiazoles are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Studies have shown that specific modifications to the benzothiazole structure can influence its biological profile []. Therefore, (3-Chloro-1-benzothien-2-yl)methanol could be explored for similar activities, with the chlorine and methanol groups potentially modulating its potency and selectivity.

Potential Applications in Material Science

Another potential application of (3-Chloro-1-benzothien-2-yl)methanol lies in the field of material science. Aromatic molecules with functional groups like thiophene and alcohol can be used as building blocks for the development of novel materials with specific properties. For example, research has explored the use of thiophene-containing molecules in the design of organic light-emitting diodes (OLEDs) []. The combination of the aromatic benzothiophene ring and the alcohol group in (3-Chloro-1-benzothien-2-yl)methanol could potentially be investigated for its suitability in the development of new functional materials.

(3-Chloro-1-benzothien-2-yl)methanol is a chemical compound characterized by its unique structure, which includes a benzothiophene moiety substituted with a chlorine atom and a hydroxymethyl group. Its molecular formula is C9H8ClS, and it is recognized for its potential applications in medicinal chemistry due to the biological activity associated with benzothiophene derivatives. The compound exhibits interesting properties that make it a subject of study in various chemical and biological contexts.

The reactivity of (3-chloro-1-benzothien-2-yl)methanol can be explored through several synthetic pathways. Notably, it can undergo various nucleophilic substitutions and condensation reactions. For instance, when treated with strong bases or acids, it can form derivatives such as oxadiazoles, thiadiazoles, and triazoles. These transformations often involve the introduction of additional functional groups that enhance its pharmacological properties .

Research indicates that (3-chloro-1-benzothien-2-yl)methanol exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds with similar structures have shown promise as anti-inflammatory agents, antimicrobial agents, and potential anticancer drugs. The presence of the benzothiophene core is believed to contribute to these activities due to its ability to interact with various biological targets .

The synthesis of (3-chloro-1-benzothien-2-yl)methanol typically involves multi-step processes starting from readily available precursors. One common method includes the chlorination of benzothiophene followed by the introduction of a hydroxymethyl group through reduction reactions. For example, the synthesis may begin with 3-chlorobenzo[b]thiophene, which can be reacted with formaldehyde in the presence of reducing agents like sodium borohydride to yield (3-chloro-1-benzothien-2-yl)methanol .

(3-Chloro-1-benzothien-2-yl)methanol has potential applications in several fields:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.

- Material Science: In the synthesis of organic semiconductors or polymers.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests.

These applications highlight the versatility of this compound in both research and industrial settings.

Studies focusing on the interactions of (3-chloro-1-benzothien-2-yl)methanol with biological macromolecules are crucial for understanding its pharmacodynamics. Preliminary data suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further research is needed to elucidate these interactions fully and determine the compound's mechanism of action at the molecular level .

Several compounds share structural similarities with (3-chloro-1-benzothien-2-yl)methanol, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chlorobenzo[b]thiophene | Benzothiophene core with chlorine | Antimicrobial, anticancer |

| 5-(3-Chloro-1-benzothien-2-yl)-4H-triazole | Contains triazole ring | Anticancer properties |

| 3-Chloro-N-(2-(5-methylindol-3-yl)ethyl)-1-benzothiophene | Substituted indole moiety | Potentially neuroprotective |

These compounds illustrate the diversity within the benzothiophene family while showcasing how modifications can lead to varying biological activities.